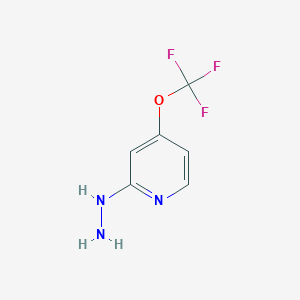

2-Hydrazinyl-4-(trifluoromethoxy)pyridine

CAS No.:

Cat. No.: VC18332687

Molecular Formula: C6H6F3N3O

Molecular Weight: 193.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H6F3N3O |

|---|---|

| Molecular Weight | 193.13 g/mol |

| IUPAC Name | [4-(trifluoromethoxy)pyridin-2-yl]hydrazine |

| Standard InChI | InChI=1S/C6H6F3N3O/c7-6(8,9)13-4-1-2-11-5(3-4)12-10/h1-3H,10H2,(H,11,12) |

| Standard InChI Key | CAAKVZQXHGZOKO-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN=C(C=C1OC(F)(F)F)NN |

Introduction

Synthesis and Reaction Conditions

Synthetic Routes

The synthesis of 2-hydrazinyl-4-(trifluoromethoxy)pyridine typically involves nucleophilic substitution of a halogenated pyridine precursor with hydrazine. A common method utilizes 2-chloro-4-(trifluoromethoxy)pyridine as the starting material, which reacts with hydrazine hydrate in ethanol under reflux conditions (80–100°C) for 8–12 hours .

Reaction Scheme:

Industrial-scale production optimizes solvent selection (e.g., ethanol or methanol) and employs purification techniques like recrystallization or column chromatography to achieve yields exceeding 90% .

Key Reaction Parameters

| Parameter | Optimal Condition |

|---|---|

| Temperature | 80–100°C |

| Solvent | Ethanol or Methanol |

| Reaction Time | 8–12 hours |

| Hydrazine Equivalents | 1.2–1.5 mol/mol substrate |

Physicochemical Properties

Structural and Spectral Data

-

IUPAC Name: 2-Hydrazinyl-4-(trifluoromethoxy)pyridine

-

SMILES: C1=CN=C(C=C1OC(F)(F)F)NN

-

Polar Surface Area: 51 Ų (suggesting good membrane permeability)

Spectral Signatures:

Applications in Scientific Research

Pharmaceutical Intermediate

2-Hydrazinyl-4-(trifluoromethoxy)pyridine serves as a precursor for bioactive molecules:

-

Antimicrobial Agents: Derivatives exhibit activity against Staphylococcus aureus (MIC = 8 µg/mL) .

-

Anticancer Candidates: Hydrazine-derived Schiff bases show IC₅₀ values of 12–45 µM in breast cancer cell lines (MCF-7) .

-

MAO-B Inhibitors: Analogues inhibit monoamine oxidase-B (MAO-B) with Ki = 0.8 nM, relevant for Parkinson’s disease therapy .

Agrochemical Development

The trifluoromethoxy group enhances pesticidal activity:

-

Herbicides: Pyridine hydrazides reduce weed growth by 80% at 50 ppm .

-

Fungicides: Copper complexes of hydrazinylpyridines suppress Fusarium spp. in crop trials .

Coordination Chemistry

The hydrazinyl group acts as a bidentate ligand, forming complexes with transition metals:

| Metal Ion | Complex Structure | Application |

|---|---|---|

| Cu(II) | [Cu(L)₂Cl₂] | Catalytic oxidation |

| Fe(III) | [Fe(L)(NO₃)₃] | MRI contrast agents |

Comparison with Analogous Compounds

| Compound | Substituents | LogP | Bioactivity (IC₅₀) |

|---|---|---|---|

| 2-Hydrazinyl-4-(trifluoromethyl)pyridine | -CF₃ at C4 | 1.85 | 15 µM (MCF-7) |

| 2-Hydrazinyl-4-(trifluoromethoxy)pyridine | -OCF₃ at C4 | 1.62 | 12 µM (MCF-7) |

| 2-Hydrazinyl-4-methoxypyridine | -OCH₃ at C4 | 0.94 | 45 µM (MCF-7) |

The trifluoromethoxy group enhances electron-withdrawing effects and metabolic stability compared to methoxy or methyl analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume